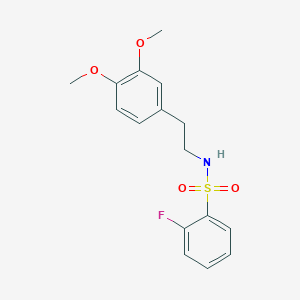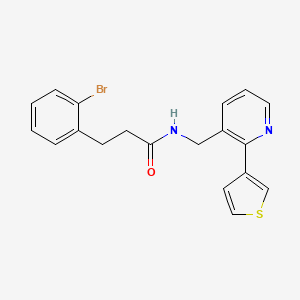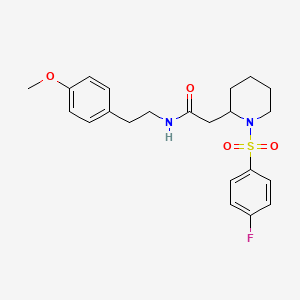
N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are often used in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring substituted with a fluorine atom and a sulfonamide group, as well as a phenethyl group substituted with two methoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could potentially increase the compound’s solubility in water .Aplicaciones Científicas De Investigación
Synthesis Applications
Asymmetric Synthesis and Fluorination Reactions
N-Fluorobenzenesulfonimide derivatives, closely related to N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide, have been employed in asymmetric synthesis and electrophilic fluorination reactions. For example, enantiomerically pure 3'-fluorothalidomide was synthesized using enantiodivergent electrophilic fluorination, demonstrating the utility of these compounds in producing chiral molecules with high enantiomeric excess (Yamamoto et al., 2011). Similarly, N-fluorobenzenesulfonamide was fine-tuned for enantioselective fluorination of 2-oxindoles, highlighting its versatility in synthetic chemistry (Wang et al., 2014).
Biological Applications
Anticancer Activities
Studies have demonstrated the anticancer potential of sulfonamide derivatives. For instance, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide (KCN1) showed significant in vitro and in vivo anti-cancer activity against pancreatic cancer cells, providing a basis for its development as a therapeutic agent (Wang et al., 2012).
Pharmacological Potential
COX-2 Inhibition
Sulfonamide derivatives, such as JTE-522, a selective cyclooxygenase-2 (COX-2) inhibitor, have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. This highlights the compound's potential in the treatment of diseases where COX-2 plays a significant role (Li et al., 2002).
Mecanismo De Acción
Target of Action
A structurally similar compound, tjn-331, is known to inhibit the production of transforming growth factor β1 (tgf-β1) . TGF-β1 is a multifunctional cytokine that regulates cell growth, differentiation, and immune responses.
Mode of Action
Based on the action of the structurally similar compound tjn-331, it can be inferred that it might act by suppressing the production of tgf-β1 . This suppression could potentially inhibit the signaling pathways associated with TGF-β1, thereby affecting cellular processes regulated by this cytokine.
Result of Action
Based on the action of the structurally similar compound tjn-331, it can be inferred that the compound might have an effect on cellular processes regulated by tgf-β1, such as cell growth and differentiation .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would likely involve further investigation into its potential biological activities and applications. This could include testing its activity against various biological targets, studying its pharmacokinetics and toxicity, and potentially developing it into a drug if it shows promising activity .
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c1-21-14-8-7-12(11-15(14)22-2)9-10-18-23(19,20)16-6-4-3-5-13(16)17/h3-8,11,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLLOQNFENSFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2962145.png)
![5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2962146.png)
![1,5-Dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2962148.png)


![ethyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2962153.png)


![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2962159.png)

![N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2962163.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2962167.png)
